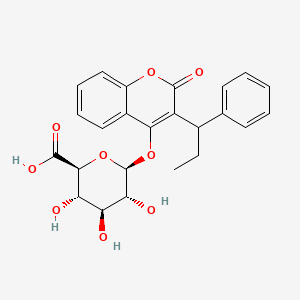
Phenprocoumon Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenprocoumon Glucuronide is a metabolite of Phenprocoumon, an anticoagulant drug used for the prevention and treatment of thromboembolic diseases such as venous thrombosis, thromboembolism, and pulmonary embolism . Phenprocoumon is a coumarin derivative that acts as a long-acting oral anticoagulant by antagonizing vitamin K, which is required for the production of clotting factors in the liver .
Preparation Methods
Phenprocoumon Glucuronide is primarily formed in the human body through the metabolic process involving the enzyme UDP-glucuronosyltransferase (UGT). This enzyme catalyzes the conjugation of glucuronic acid to Phenprocoumon, resulting in the formation of this compound . The synthetic preparation of glucuronides, including this compound, can be achieved through chemical synthesis or enzymatic methods. Chemical synthesis often involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .
Chemical Reactions Analysis
Phenprocoumon Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites .
Scientific Research Applications
Phenprocoumon Glucuronide has several scientific research applications. In chemistry, it is used to study the metabolic pathways and biotransformation of anticoagulant drugs. In biology and medicine, it is used to investigate the pharmacokinetics and pharmacodynamics of Phenprocoumon and its metabolites. Additionally, this compound is used in clinical research to understand drug interactions and the risk of adverse effects such as bleeding .
Mechanism of Action
Phenprocoumon Glucuronide exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR). This inhibition leads to a depletion of the reduced form of vitamin K (vitamin KH2), which is essential for the carboxylation and activation of vitamin K-dependent clotting factors (II, VII, IX, and X). As a result, the coagulation process is impaired, leading to anticoagulation .
Comparison with Similar Compounds
Phenprocoumon Glucuronide is similar to other glucuronide metabolites of anticoagulant drugs, such as Warfarin Glucuronide and Acenocoumarol Glucuronide. this compound is unique in its longer half-life and different metabolic pathways compared to Warfarin and Acenocoumarol . These differences make this compound a preferred choice for certain therapeutic applications, especially in patients with specific genetic polymorphisms affecting drug metabolism .
Conclusion
This compound is a significant metabolite of the anticoagulant drug Phenprocoumon, with important applications in scientific research and clinical practice. Its unique properties and metabolic pathways make it a valuable compound for studying anticoagulation mechanisms and drug interactions.
Properties
Molecular Formula |
C24H24O9 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-3-(1-phenylpropyl)chromen-4-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H24O9/c1-2-13(12-8-4-3-5-9-12)16-20(14-10-6-7-11-15(14)31-23(16)30)32-24-19(27)17(25)18(26)21(33-24)22(28)29/h3-11,13,17-19,21,24-27H,2H2,1H3,(H,28,29)/t13?,17-,18-,19+,21-,24+/m0/s1 |
InChI Key |
WORKCTGFERPNKW-HCWUATSGSA-N |
Isomeric SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


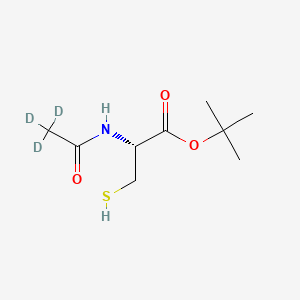
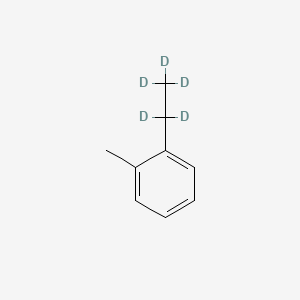

![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)


![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
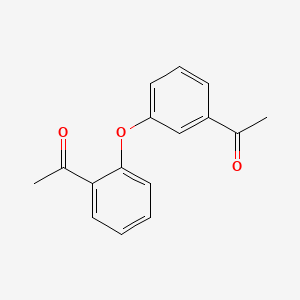
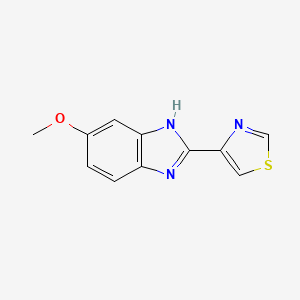

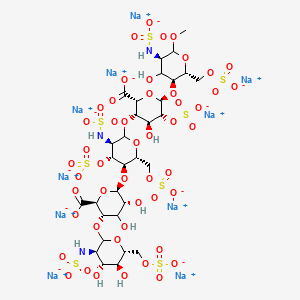
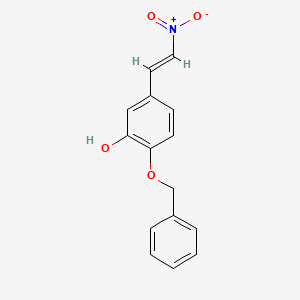
![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)
![[3-(2,4-Dimethoxypyrimidin-5-yl)phenyl]methanol](/img/structure/B13851294.png)
